molecular formula C14H16F3N3O2 B2436195 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide CAS No. 2415457-07-5

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide

Cat. No.: B2436195
CAS No.: 2415457-07-5
M. Wt: 315.296
InChI Key: PNJZRELGHAEFRJ-UHFFFAOYSA-N
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Description

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the compound.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine and oxolane rings contribute to the compound’s stability and reactivity, enabling it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-3-carboxamide is unique due to its combination of trifluoromethyl, azetidine, and oxolane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-1-3-18-12(5-10)20-6-11(7-20)19-13(21)9-2-4-22-8-9/h1,3,5,9,11H,2,4,6-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJZRELGHAEFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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